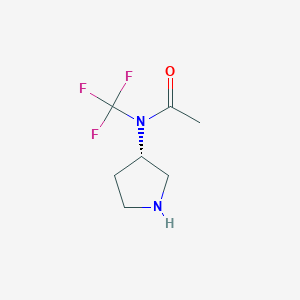
2-Amino-4-ethoxy-6-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-ethoxy-6-fluorobenzonitrile is an organic compound that belongs to the class of fluorinated benzonitriles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-ethoxy-6-fluorobenzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with ethoxyamine under specific conditions. The reaction proceeds through the displacement of one of the activated fluorine atoms by the ethoxyamine group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxy-6-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-Amino-4-ethoxy-6-fluorobenzonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimalarial activities.
Biochemistry: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxy-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target molecules, contributing to its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-fluorobenzonitrile: Similar in structure but lacks the ethoxy group.
2-Amino-4-methylbenzonitrile: Contains a methyl group instead of an ethoxy group.
2-Amino-4-chlorobenzonitrile: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
2-Amino-4-ethoxy-6-fluorobenzonitrile is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxy group plays a crucial role in the compound’s activity and function.
Properties
CAS No. |
916483-59-5 |
|---|---|
Molecular Formula |
C9H9FN2O |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-amino-4-ethoxy-6-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-6-3-8(10)7(5-11)9(12)4-6/h3-4H,2,12H2,1H3 |
InChI Key |
AZQYXZAEVZFLKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)







![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)



